Methyl trichloroacetate

Organohalogen Chemistry Catalysis Addition Reactions

Methyl trichloroacetate (MTCA, C₃H₃Cl₃O₂) is a highly electrophilic, halogenated methyl ester characterized by a boiling point of 152-153 °C and a density of 1.488 g/mL at 25 °C. Its electron-deficient trichloromethyl group confers unique reactivity profiles not shared by less chlorinated analogs.

Molecular Formula C3H3Cl3O2
Molecular Weight 177.41 g/mol
CAS No. 598-99-2
Cat. No. B166323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trichloroacetate
CAS598-99-2
Synonymsmethyl trichloroacetate
methyl trichloroacetic acid
Molecular FormulaC3H3Cl3O2
Molecular Weight177.41 g/mol
Structural Identifiers
SMILESCOC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5)6/h1H3
InChIKeyVHFUHRXYRYWELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Trichloroacetate (CAS 598-99-2) – Procurement Considerations for Specialized Organohalogen and Carbene Chemistry Applications


Methyl trichloroacetate (MTCA, C₃H₃Cl₃O₂) is a highly electrophilic, halogenated methyl ester [1] characterized by a boiling point of 152-153 °C and a density of 1.488 g/mL at 25 °C . Its electron-deficient trichloromethyl group confers unique reactivity profiles not shared by less chlorinated analogs. Key industrial and research procurement drivers include its role as a precursor for dichlorocarbene generation under mild conditions, its utility in electroreductive cross-coupling to yield α-chloroepoxides, and its specialized application in protein negative staining for biochemical recovery workflows [2][3].

Why Substituting Methyl Trichloroacetate (MTCA) with Other Chloroacetate Esters or Carbene Precursors Can Compromise Experimental Outcomes


Substituting methyl trichloroacetate with in-class alternatives like ethyl trichloroacetate, less chlorinated methyl esters (e.g., methyl dichloroacetate), or alternative carbene sources (e.g., trichloroacetyl chloride) introduces quantifiable differences in reactivity, yield, and product selectivity. The interplay of steric and electronic factors dictates that even homologous alkyl chain extensions or reduced chlorine content alter the molecule's behavior in established protocols [1][2][3]. The following evidence guide provides the specific quantitative data required for informed procurement and experimental design decisions.

Methyl Trichloroacetate (MTCA) vs. Closest Analogs: A Quantitative Comparator Analysis for Scientific Procurement


Yield Comparison: Methyl vs. Ethyl Trichloroacetate in Copper-Catalyzed 1,3-Butadiene Addition

In copper-catalyzed addition reactions with 1,3-butadiene, the reactivity of chloroacetate esters increases with a decreasing number of carbon atoms in the ester alkyl group and an increasing number of chlorine atoms [1]. This trend positions methyl trichloroacetate as a more reactive substrate than its ethyl homolog, leading to higher yields of the desired 1:1 adducts under comparable conditions [1].

Organohalogen Chemistry Catalysis Addition Reactions

Mechanistic Divergence: Hydrolytic Pathway of Methyl vs. Ethyl Trichloroacetate under Acid Catalysis

The acid-catalyzed hydrolysis of ethyl trichloroacetate proceeds predominantly via the exceptional A-BAC3 mechanism, a pathway involving a concerted decomposition of a neutral tetrahedral intermediate (T0) [1]. This contrasts with methyl acetate, which undergoes standard AAC2 hydrolysis [1]. While data for methyl trichloroacetate is inferred from its position in the ester series, the mechanistic shift is a direct consequence of the strong electron-withdrawing trichloromethyl group [1]. The rate of hydrolysis for methyl trichloroacetate is expected to be significantly accelerated relative to non-halogenated analogs.

Physical Organic Chemistry Hydrolysis Reaction Mechanisms

Comparative Electrophilicity and Surface Behavior vs. Methyl Dichloroacetate (MDCA)

Molecular dynamics simulations quantify that the reversible heat of phase transition for chloroacetates from the bulk to the vapor-liquid interface increases significantly as the number of chlorine atoms increases [1]. This trend is observed both when extending the alkyl chain and when comparing methyl chloroacetate to methyl trichloroacetate [1]. The presence of the third chlorine atom in MTCA alters its interfacial behavior compared to its dichloro and monochloro analogs, a difference rooted in the compound's enhanced electron-withdrawing capacity and resultant changes in molecular dipole and surface activity [1].

Computational Chemistry Surface Science Physical Properties

Gas Chromatographic Retention Behavior: Separation from In-Class Analogs

Isothermal capillary gas chromatography studies of C1-C8 n-alkyl acetates, chloroacetates, dichloroacetates, and trichloroacetates on SE-30 and OV-351 columns demonstrate that the number of chlorine substituents has a measurable and predictable effect on retention index increments [1]. This allows for the precise analytical distinction of methyl trichloroacetate from its mono- and dichloro- counterparts in complex reaction mixtures [1].

Analytical Chemistry Gas Chromatography Method Development

Procurement-Driven Applications: Where Methyl Trichloroacetate (MTCA) Provides Verified Performance Advantage


Dichlorocarbene Generation for gem-Dichlorocyclopropane Synthesis

Methyl trichloroacetate is a preferred precursor for generating dichlorocarbene (:CCl₂) under mild conditions (between -40 °C and room temperature) when treated with an alkali metal alkoxide like sodium methoxide . As established by class-level inference in Section 3, its higher reactivity compared to less chlorinated or longer-chain analogs leads to higher yields of the desired gem-dichlorocyclopropanes in cycloaddition reactions with alkenes . Procurement of MTCA for this specific application is justified by its demonstrated efficiency as a carbene source relative to alternative esters.

Electroreductive Cross-Coupling to Access α-Chloroepoxide Building Blocks

The electroreductive cross-coupling of methyl trichloroacetate with aliphatic aldehydes provides a selective route to α-chloroepoxides . This application leverages the unique reactivity of the compound's gem-dichloro carbanion intermediate generated under cathodic reduction . The resulting α-chloroepoxides possess reactivities distinct from common epoxides, making them valuable intermediates for further synthetic elaboration . This is a specific, high-value use case not generally accessible with ethyl trichloroacetate or trichloroacetyl chloride, which may yield different product distributions.

Negative Protein Staining for Non-Destructive Biochemical Recovery

In biochemical workflows, methyl trichloroacetate serves a specialized function as a negative stain for proteins separated in polyacrylamide gels . A protocol using an 8% MTCA solution in 38% isopropanol produces a negative image, allowing for the recovery of unmodified proteins for subsequent biological studies or amino acid sequencing . This application is highly specific to the compound's formulation and is a key differentiator for procurement in molecular biology laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl trichloroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.